molecular formula C22H23FN4O3 B5353308 Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Cat. No.: B5353308
M. Wt: 410.4 g/mol
InChI Key: PVNUKHVZTSSRSY-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is 410.17541877 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C19H22FN3O2
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a benzoate moiety linked to a piperazine ring and a cyano group, which may contribute to its biological properties. The presence of fluorine in the aromatic system also suggests potential enhancements in pharmacokinetic properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds that include piperazine and cyano functionalities. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in cell growth, such as the PI3K/Akt pathway.
  • Case Study :
    A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Testing Against Pathogens :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Results indicated moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine have been linked to modulation of neurotransmitter systems.

  • Potential Effects :
    • Anxiolytic and antidepressant-like effects observed in animal models.
    • Interaction with serotonin and dopamine receptors, which are critical in mood regulation.

Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against S. aureus and E. coli
NeuropharmacologicalPotential anxiolytic effects; receptor modulation

Structure-Activity Relationship (SAR)

Compound FeatureActivity Impact
Piperazine ringEnhances interaction with neurotransmitter receptors
Cyano groupIncreases cytotoxicity in cancer cells
Fluorine substitutionImproves pharmacokinetic properties

Properties

IUPAC Name

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-3-26-8-10-27(11-9-26)20-7-5-16(22(29)30-2)13-19(20)25-21(28)17-6-4-15(14-24)12-18(17)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUKHVZTSSRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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